molecular formula C13H21NO4 B2758707 5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid CAS No. 2177258-59-0

5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid

Cat. No.: B2758707
CAS No.: 2177258-59-0
M. Wt: 255.314
InChI Key: BXEZJXXSDIVXCD-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid is an organic compound that features a cyclohexene ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group. This compound is of interest in organic synthesis due to its functional groups, which allow for various chemical transformations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

    Carboxylation: The carboxylic acid group can be introduced through various methods, such as oxidation of an alcohol precursor or direct carboxylation of an alkyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the cyclohexene ring, to form ketones or epoxides.

    Reduction: Reduction reactions can target the carboxylic acid group to form alcohols or the cyclohexene ring to form cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or epoxides.

    Reduction: Formation of alcohols or cyclohexane derivatives.

    Substitution: Introduction of various alkyl or acyl groups at the amine position.

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials due to its versatile functional groups.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid depends on its specific application

    Amine Group: Can form hydrogen bonds or ionic interactions with biological molecules.

    Carboxylic Acid Group: Can participate in acid-base reactions and form esters or amides.

    Cyclohexene Ring: Provides a hydrophobic moiety that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylcyclohex-3-enecarboxylic acid: Lacks the Boc protection, making it more reactive but less stable.

    5-((tert-Butoxycarbonyl)amino)-1-methylcyclohexane carboxylic acid: Saturated version of the compound, with different reactivity and physical properties.

    N-Boc-1-amino-3-cyclohexene carboxylic acid: Similar structure but with variations in the position of the functional groups.

Uniqueness

5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid is unique due to the combination of its Boc-protected amine and carboxylic acid groups on a cyclohexene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and various research fields.

Properties

IUPAC Name

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h5-6,9H,7-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEZJXXSDIVXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC(C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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